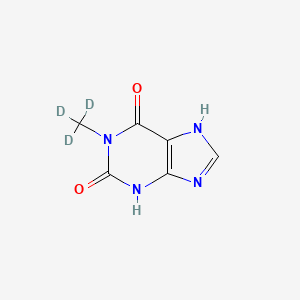
1-Methyl Xanthine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl Xanthine-d3 is a stable-labeled isotopic form of 1-Methyl Xanthine, a purine alkaloid found in tea, coffee, and cocoa . It is also known as Theophylline and is widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . It works by relaxing the smooth muscles in the airways, resulting in increased airflow to the lungs . It also stimulates the central nervous system, leading to increased alertness and reduced fatigue .
Molecular Structure Analysis
The molecular formula of 1-Methyl Xanthine-d3 is C6H3D3N4O2 . It has a molecular weight of 169.16 . The IUPAC name is 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione .Physical And Chemical Properties Analysis
1-Methyl Xanthine-d3 appears as a yellow to dark yellow solid . It is soluble in DMSO when heated . Its melting point is greater than 300°C .作用機序
The mechanism of action of 1-Methyl Xanthine-d3 is likely similar to that of other xanthines. Xanthines are known to have multiple cellular actions, including the release of Ca2+ from the sarcoplasmic reticulum, especially in skeletal and cardiac muscle, and the inhibition of phosphodiesterase (PDE), which degrades cyclic nucleotides intracellularly .
将来の方向性
1-Methyl Xanthine-d3 is a valuable tool for both medical and scientific applications due to its ability to provide accurate and reliable results in various analytical methods . It is used in research studies as a stable internal reference standard for the detection and quantification of 1-Methyl Xanthine in biological samples . It is also used as a tracer in metabolic studies to determine the fate of 1-Methyl Xanthine in various biological systems . Future research may continue to explore its potential uses in these and other areas.
特性
IUPAC Name |
1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYJPOZRLFTCP-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


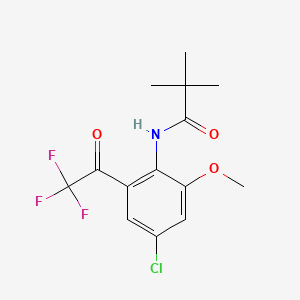
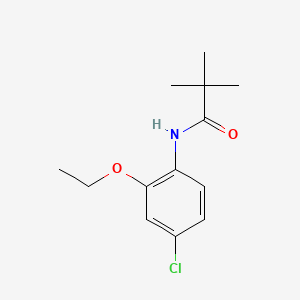
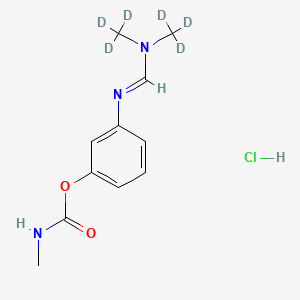
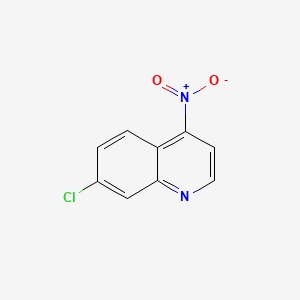
![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)
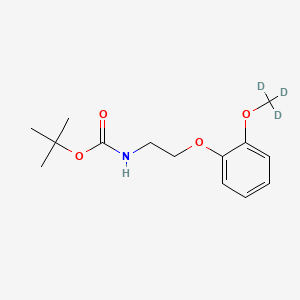
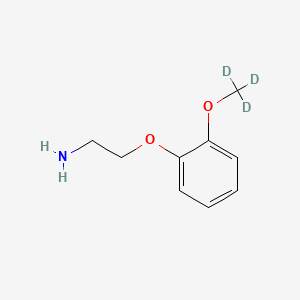

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
